Miramistin ion, known chemically as benzyl dimethyl [3-(myristoyloxy)propyl]ammonium chloride, is a broad-spectrum antiseptic compound widely utilized in medical and industrial applications. It possesses significant antimicrobial properties, making it effective against various pathogens, including bacteria, viruses, and fungi. The compound is particularly valued for its low toxicity and safety profile compared to other antiseptics, such as chlorhexidine and povidone-iodine.
Miramistin ion is classified as a quaternary ammonium compound. Its synthesis originates from the reaction of benzyl dimethylamine with myristoyl chloride, typically in the presence of solvents and catalysts. This classification places it among a group of compounds known for their surfactant properties and ability to disrupt microbial cell membranes .
The synthesis of Miramistin ion involves several key steps:
Miramistin ion features a complex molecular structure characterized by:
The molecular geometry allows for effective interaction with microbial membranes, enhancing its antimicrobial efficacy .
Miramistin ion can undergo several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the conditions employed during these reactions .
The mechanism by which Miramistin ion exerts its antimicrobial effects primarily involves disruption of microbial cell membranes. It acts as a surfactant, integrating into the lipid bilayer of microbial cells, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against Gram-positive and Gram-negative bacteria as well as viruses .
Research indicates that Miramistin ion can bind effectively to proteins such as lysozyme, enhancing its activity against bacterial cells through enzymatic lysis .
Miramistin ion exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antiseptic agent in clinical settings .
Miramistin ion finds extensive application across various fields:
The compound's versatility makes it a valuable tool in both clinical and research environments .
Miramistin (benzyldimethyl-myristoylamine-propylammonium chloride) is a quaternary ammonium compound (QAC) with broad-spectrum antimicrobial properties. Originally developed for the Soviet Space Program, it remains clinically underutilized outside former Eastern Bloc nations despite demonstrated efficacy against drug-resistant pathogens. Its unique chemical structure balances cationic hydrophilicity and lipophilic alkyl chains, enabling membrane disruption of enveloped viruses, bacteria, and fungi. Unlike many persistent antiseptics, Miramistin’s biodegradability (88–93%) offers environmental advantages [1] [4] [10].
The development of Miramistin occurred within a highly specialized geopolitical and scientific context:
Table 1: Historical Milestones of Miramistin Development
Year | Event | Significance |
---|---|---|
1980s | Synthesis for Soviet Space Program | Developed for spacecraft disinfection and cosmonaut wound care |
1993 | First clinical reports in Russian literature | Documented use in Soviet bloc hospitals for ulcers/surgical infections |
2020 | University of Manchester efficacy review | Confirmed antiviral/antibacterial activity in Western peer-reviewed journal |
Miramistin’s molecular architecture defines its biocidal mechanisms and functional properties:
Table 2: Comparative Antimicrobial Efficacy of Miramistin vs. Common QACs
Pathogen | Miramistin MIC (μg/mL) | Benzalkonium Chloride MIC (μg/mL) | Cetylpyridinium Chloride MIC (μg/mL) |
---|---|---|---|
S. aureus | 8–16 | 0.5–2 | 1–4 |
E. coli | 32–128 | 1–4 | 8–32 |
Influenza A | 0.1% virucidal concentration | 0.2% | 0.3% |
C. albicans | 32–64 | 16–32 | 64–128 |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7